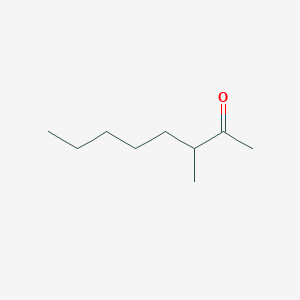
3-Methyloctan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloctan-2-one is a ketone.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Analogs : 3-Methyloctan-2-one has analogs like 6-Methyloctan-3-one, identified as a component of the alarm pheromone of Crematogaster ants, synthesized through a convenient and effective synthetic pathway. This synthesis involves regioselective carbonylation of 1-alkenes using catalysts like Et2Zn and TaCl5 (Sultanov, Samoilova, & Dzhemilev, 2015).
Biofuels and Energy Storage
- Hydrogen Storage Applications : Related compounds like 3-methyl-1,2-BN-cyclopentane demonstrate properties relevant to hydrogen storage applications, such as low viscosity and thermal stability, indicating potential applicability in energy storage (Luo et al., 2013).
Environmental and Health Monitoring
- Indoor Air Quality Monitoring : Compounds similar to this compound, like hexan-2-one and heptan-2-one, are used in methods to assess human exposure to microbial volatile organic compounds (MVOCs) in air, crucial for understanding indoor air quality and health impacts (Elke et al., 1999).
Industrial and Chemical Processing
- Pentanol Isomer Synthesis : Structurally related pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These are produced through microbial fermentations and metabolic engineering, highlighting the industrial potential of similar molecules (Cann & Liao, 2009).
Spectroscopy and Photophysics
- Optical Studies : Studies on compounds like 3-methyloctane, which is structurally related to this compound, focus on the spectral behavior of pulse-irradiated liquids, providing insights into the behavior of electrons and ions in organic solvents (Gillis, Klassen, & Woods, 1977).
Renewable and Sustainable Chemistry
- Bio-Based Solvent Alternatives : Analog compounds like 3-methoxybutan-2-one are evaluated as sustainable, bio-based alternatives to traditional solvents, offering environmentally friendly options in industrial processes (Jin et al., 2021).
特性
CAS番号 |
6137-08-2 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
3-methyloctan-2-one |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h8H,4-7H2,1-3H3 |
InChIキー |
XSWHAOGCTCBDIT-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(=O)C |
正規SMILES |
CCCCCC(C)C(=O)C |
| 6137-08-2 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


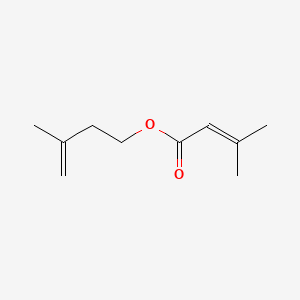
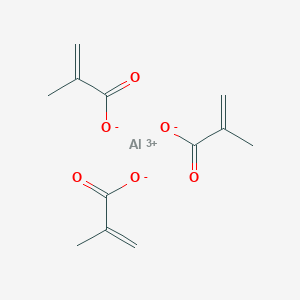
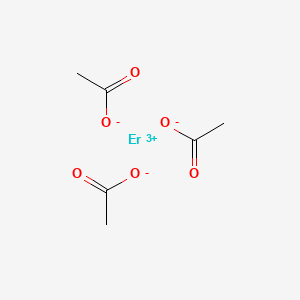
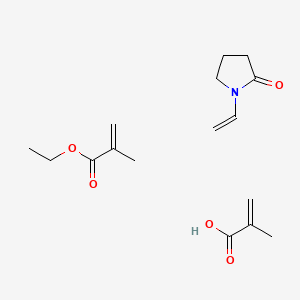

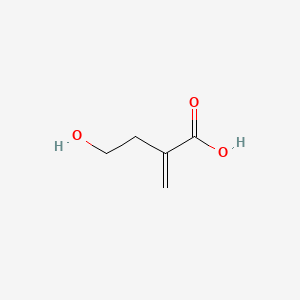

![Benzenepropanamide, N-[4-[[(4-methylphenyl)(3-phenylpropyl)amino]sulfonyl]phenyl]-beta-oxo-](/img/structure/B1615744.png)
![9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-](/img/structure/B1615746.png)
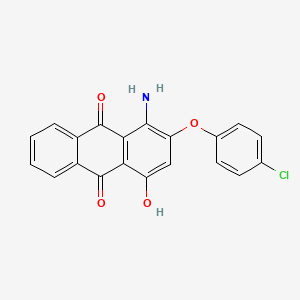
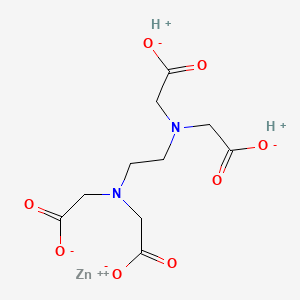

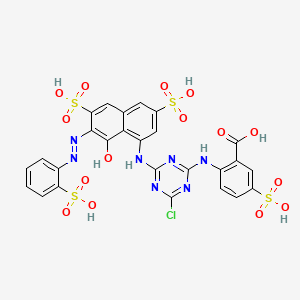
![Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-2-(3-methyl-2-buten-1-yl)-](/img/structure/B1615756.png)
